(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-25-20(24)17-15-7-6-12(2)9-16(15)27-19(17)22-18(23)13(11-21)10-14-5-4-8-26-14/h4-5,8,10,12H,3,6-7,9H2,1-2H3,(H,22,23)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSFUMMADJVWFY-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=CS3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=CS3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with thiophene and cyano groups have been used as sensitizers in dye-sensitized solar cells and as semiconductors in unipolar n-channel field-effect transistors.
Mode of Action
The compound’s mode of action is likely related to its electronic properties. The presence of electron-withdrawing cyano groups leads to π-electron depletion along the conjugated skeleton.
Biochemical Pathways
Similar compounds have been shown to influence the energy levels in dye-sensitized solar cells and field-effect transistors.
Result of Action
The result of the compound’s action is likely related to its electronic properties. The incorporation of electron-withdrawing cyano groups leads to π-electron depletion along the conjugated skeleton. This results in lower frontier orbital energy levels, facilitating electron injection and blocking hole accumulation effectively.
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, in the context of dye-sensitized solar cells and field-effect transistors, the performance of similar compounds can be affected by factors such as light intensity, temperature, and the presence of other materials.
Biological Activity
(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound with diverse potential applications in medicinal chemistry and material science. Its unique chemical structure incorporates various functional groups that may interact with biological targets, making it a subject of interest in pharmacological research.
Structural Characteristics
The compound features an ethyl ester, a cyano group, and a thiophene ring, which are significant for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules such as proteins and nucleic acids.
Biological Activities
Research on thiophene derivatives has indicated a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds similar to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido) have shown promise in inhibiting cancer cell proliferation. For example, derivatives containing the thiophene moiety have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Studies have shown that thiophene derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Thiophene-based compounds have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as COX and LOX. The ability to modulate pro-inflammatory cytokines further enhances their therapeutic potential .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating significant anticancer potential .
- Antioxidant Activity Evaluation : A series of thiophene derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. Results indicated that certain substitutions on the phenyl ring enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid .
- Anti-inflammatory Mechanisms : Research highlighted the ability of thiophene derivatives to inhibit TNF-α and IL-6 production in macrophages stimulated by LPS. This suggests a mechanism where these compounds could potentially be developed as anti-inflammatory agents for chronic inflammatory diseases .
Data Summary
The following table summarizes the biological activities observed in studies involving thiophene derivatives:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer properties. Studies involving the synthesis of non-natural acrylamides have demonstrated their effectiveness against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have reported that derivatives of this compound exhibit potent antibacterial effects against gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes .
1.3 Antioxidant Activity
Antioxidant properties have been observed in compounds derived from this compound. These compounds can scavenge free radicals and protect cellular components from oxidative stress, making them valuable in the development of therapeutic agents aimed at diseases associated with oxidative damage .
Material Science
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films and conduct electricity suggests potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2.2 Polymer Chemistry
This compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its functional groups allow for various chemical modifications that can enhance polymer performance in terms of thermal stability and mechanical strength .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions such as Knoevenagel condensation. The characterization of this compound is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Compound A: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d in )
- Key Differences :
- Substituent on acrylamido group: 4-hydroxyphenyl vs. thiophen-2-yl in the target compound.
- Core structure: Simple thiophene vs. tetrahydrobenzo[b]thiophene.
- Methyl groups: 4,5-dimethyl vs. 6-methyl.
- Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with 4-hydroxybenzaldehyde in toluene (90% yield) .
- Bioactivity : Exhibited strong antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) and anti-inflammatory effects (65% edema inhibition at 50 mg/kg) .
Compound B: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o in )
- Key Differences: Side chain: A non-conjugated oxoethylamino group vs. conjugated acrylamido linker. Substituent: 4-hydroxyphenyl vs. thiophen-2-yl.
- Synthesis : Synthesized via Petasis reaction with 4-hydroxyphenylboronic acid (22% yield in HFIP solvent) .
- Properties: Lower yield suggests reduced reactivity compared to Knoevenagel-based methods for acrylamido derivatives.
Compound C : 6-Phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with carbamate/amide functionalities ()
- Key Differences: Functional groups: Carbamate (3a,b) or chloroacetamide (3c,d) vs. cyano-acrylamido. Substituents: Phenyl vs. methyl at position 4.
- Bioactivity: Demonstrated moderate antimicrobial activity (MIC = 32 µg/mL against S.
Comparative Analysis of Physicochemical Properties
Electronic and Reactivity Differences
- Thiophen-2-yl vs.
- Cyanocrylamido Linker: The conjugated cyano group increases electrophilicity, making the compound more reactive in biological systems compared to non-conjugated amides (e.g., Compound B) .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield?
Answer:
The compound is synthesized via Knoevenagel condensation , where ethyl 2-cyanoacetamido-tetrahydrobenzo[b]thiophene derivatives react with thiophen-2-ylcarbaldehyde. Key steps include:
- Reagents/Catalysts : Piperidine and acetic acid in toluene under reflux (5–6 hours) .
- Purification : Recrystallization (ethanol) or reverse-phase HPLC (MeCN:H₂O gradients) .
- Critical Parameters :
Advanced: How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
Answer:
SAR studies require systematic modifications:
-
Core Modifications : Replace the tetrahydrobenzo[b]thiophene core with cyclopenta[b]thiophene or thieno[2,3-d]pyrimidine to assess ring flexibility .
-
Functional Group Variations :
-
Example Analog Activities :
Analog Structural Change Bioactivity Reference Benzo[b]thiophene A Core retention Anticancer Furan Derivative C Thiophene → Furan Antioxidant Compound 31 ( ) Cyano → Carboxamide Antibacterial
Basic: What spectroscopic techniques validate the compound’s structure, and what key peaks confirm its identity?
Answer:
- IR Spectroscopy :
- 1H NMR :
- Ethyl group : δ 1.35 (t, 3H, CH₃), δ 4.27 (q, 2H, OCH₂) .
- Thiophene protons : δ 6.8–7.4 (multiplet, aromatic) .
- 13C NMR :
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock to map interactions with enzymes (e.g., bacterial dihydrofolate reductase) based on:
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate electronic descriptors (e.g., logP, polarizability) with bioactivity .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Antibacterial : MIC assays against S. aureus and E. coli using broth microdilution .
- Antioxidant : DPPH radical scavenging (IC₅₀ measurement) .
- Anticancer : MTT assay on HeLa cells .
Note : Pre-screen solubility in DMSO (≤1% v/v) to avoid false negatives .
Advanced: How to resolve contradictions in biological activity data across similar compounds?
Answer:
- Control Variables :
- Mechanistic Studies :
- Enzyme inhibition assays : Confirm target specificity (e.g., COX-2 vs. COX-1) .
- Cytotoxicity profiling : Differentiate between general toxicity and selective activity .
Basic: What are the stability profiles of this compound under storage conditions?
Answer:
- Thermal Stability : Decomposes above 200°C (DSC/TGA analysis) .
- Photostability : Store in amber vials at –20°C to prevent acrylamido isomerization .
- Hydrolytic Sensitivity : Ester groups hydrolyze in alkaline buffers (pH >8) .
Advanced: How can synthetic byproducts be characterized, and what do they reveal about reaction mechanisms?
Answer:
- Byproduct Identification :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
